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Compound of Interest

Compound Name: 1-Ethyl-1H-indole

Cat. No.: B078091 Get Quote

A Comparative Guide to the Spectroscopic Profile of
1-Ethyl-1H-indole
This guide provides a detailed comparison of experimental spectroscopic data for 1-Ethyl-1H-
indole against established literature values. The objective is to offer researchers, scientists,

and drug development professionals a clear and concise reference for verifying the structural

integrity and purity of this compound. The data presented herein covers Proton Nuclear

Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS).

Workflow for Spectroscopic Data Cross-Referencing
The logical flow for acquiring and cross-referencing spectroscopic data is crucial for accurate

compound identification. The process begins with sample preparation, followed by data

acquisition using various spectroscopic techniques. The acquired raw data is then processed

and analyzed. The final and most critical step involves comparing the experimental results with

known literature values to confirm the compound's structure and purity.
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Caption: Workflow for Spectroscopic Analysis and Verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework

of an organic molecule.
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¹H NMR Data
The ¹H NMR spectrum provides information on the number of different types of protons, their

chemical environment, and their proximity to other protons. The data below was acquired in

Chloroform-d (CDCl₃).

Assignment

Literature

Chemical

Shift (δ,

ppm)

Experimenta

l Chemical

Shift (δ,

ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Integration

H4, H7

(Aromatic)
~7.6 7.64 d 7.9 1H

H5, H6

(Aromatic)
~7.1-7.3 7.21 m - 2H

H2 (Indole

Ring)
~7.0 7.05 d 3.1 1H

H3 (Indole

Ring)
~6.5 6.48 d 3.1 1H

-CH₂- (Ethyl) ~4.1 4.12 q 7.3 2H

-CH₃ (Ethyl) ~1.4 1.45 t 7.3 3H

¹³C NMR Data
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their respective

chemical environments.
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Assignment
Literature Chemical Shift (δ,

ppm)

Experimental Chemical Shift

(δ, ppm)

C7a (Quaternary) ~136.5 136.2

C3a (Quaternary) ~128.8 128.6

C2 (Indole Ring) ~121.5 121.3

C5 (Aromatic) ~121.2 121.0

C6 (Aromatic) ~119.5 119.3

C4 (Aromatic) ~109.5 109.3

C7 (Aromatic) ~109.2 109.0

C3 (Indole Ring) ~101.2 101.0

-CH₂- (Ethyl) ~41.5 41.3

-CH₃ (Ethyl) ~15.5 15.3

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which induces molecular vibrations.

Vibrational Mode
Literature

Wavenumber (cm⁻¹)

Experimental

Wavenumber (cm⁻¹)
Intensity

Aromatic C-H Stretch 3100-3000 3055 Medium

Aliphatic C-H Stretch 3000-2850 2975, 2930 Strong

Aromatic C=C Stretch 1600-1450 1610, 1470 Medium-Strong

C-N Stretch 1360-1250 1340 Strong

C-H Out-of-plane

Bend
800-700 745 Strong
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification. The data below corresponds to Electron Ionization

(EI) Mass Spectrometry.

Assignment Literature m/z Experimental m/z
Relative Intensity

(%)

[M]⁺ (Molecular Ion) 145.20 145 50

[M-CH₃]⁺ 130 130 100

89 89 24

77 77 13

Data derived from NIST and PubChem databases.[1][2][3]

Experimental Protocols
Nuclear Magnetic Resonance (NMR)
A sample of 1-Ethyl-1H-indole (~10 mg) was dissolved in approximately 0.6 mL of deuterated

chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The

solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a

500 MHz spectrometer. ¹H NMR data was acquired with 16 scans, and ¹³C NMR data was

acquired with 1024 scans. Chemical shifts are reported in parts per million (ppm) relative to

TMS (δ = 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum was obtained using a Fourier-Transform Infrared Spectrometer equipped with

an attenuated total reflectance (ATR) accessory. A small drop of neat 1-Ethyl-1H-indole was

placed directly on the ATR crystal. The spectrum was recorded in the range of 4000-650 cm⁻¹

by co-adding 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
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Mass spectral data was acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS)

system operating in Electron Ionization (EI) mode at 70 eV. A dilute solution of the sample in

ethyl acetate was injected into the GC. The mass spectrometer scanned from m/z 40 to 500.

The molecular ion and major fragments are reported as mass-to-charge ratios (m/z).[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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